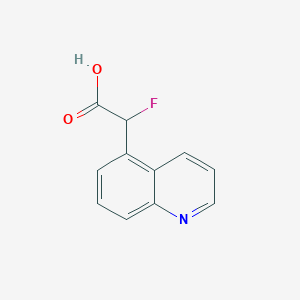
2-Fluoro-2-(quinolin-5-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-2-(quinolin-5-yl)acetic acid is a chemical compound that features a quinoline ring substituted with a fluoro group and an acetic acid moiety. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The presence of the fluoro group can significantly alter the compound’s chemical properties and biological activity, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-(quinolin-5-yl)acetic acid typically involves the introduction of the fluoro group and the acetic acid moiety onto the quinoline ring. One common method is the nucleophilic substitution reaction where a suitable quinoline derivative is reacted with a fluorinating agent under controlled conditions. The acetic acid group can be introduced through carboxylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of greener and more sustainable processes to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2-(quinolin-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can replace the fluoro group in the presence of catalysts or under thermal conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
2-Fluoro-2-(quinolin-5-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Quinoline derivatives are known for their antimalarial, antibacterial, and anticancer properties. This compound could be explored for similar therapeutic applications.
Industry: It can be used in the development of new materials and as a precursor for agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Fluoro-2-(quinolin-5-yl)acetic acid involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to enzymes or receptors, potentially inhibiting their activity. The quinoline ring can intercalate with DNA, disrupting cellular processes. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound without the fluoro and acetic acid groups.
2-Fluoroquinoline: Lacks the acetic acid moiety.
Quinolin-5-ylacetic acid: Lacks the fluoro group.
Uniqueness
2-Fluoro-2-(quinolin-5-yl)acetic acid is unique due to the combined presence of the fluoro group and the acetic acid moiety on the quinoline ring. This combination can result in distinct chemical properties and biological activities compared to its analogs. The fluoro group can enhance metabolic stability and binding affinity, while the acetic acid moiety can improve solubility and facilitate further chemical modifications.
Properties
Molecular Formula |
C11H8FNO2 |
|---|---|
Molecular Weight |
205.18 g/mol |
IUPAC Name |
2-fluoro-2-quinolin-5-ylacetic acid |
InChI |
InChI=1S/C11H8FNO2/c12-10(11(14)15)8-3-1-5-9-7(8)4-2-6-13-9/h1-6,10H,(H,14,15) |
InChI Key |
CYUMQCURHKAHTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CC=NC2=C1)C(C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


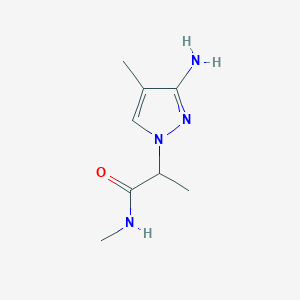
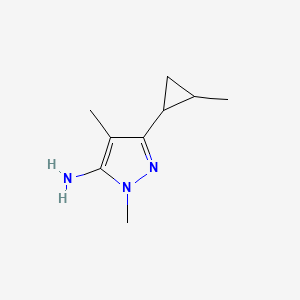
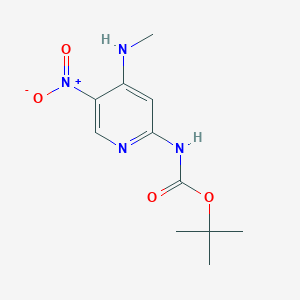
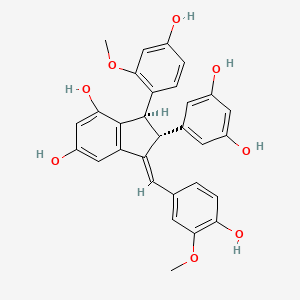
![3-Ethoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15242613.png)


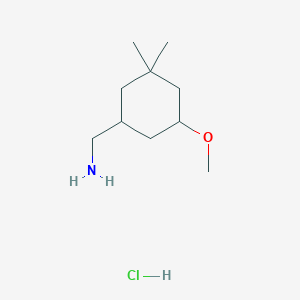
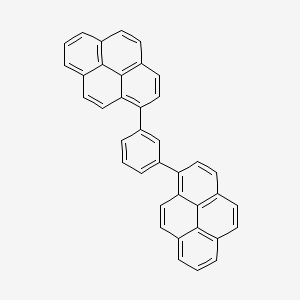
![5-Methyl-7-(methylthio)-4-oxo-3,4-dihydropyrido[4,3-d]pyrimidine-8-carbonitrile](/img/structure/B15242658.png)
![1-[(5-Bromopyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B15242662.png)

![2,5(2,6)-Bis(aminomethyl)bicyclo[2.2.1]heptane](/img/structure/B15242674.png)
![1-[Bis(2-methoxyethyl)sulfamoyl]pyrrolidine-3-carboxylic acid](/img/structure/B15242680.png)
